molecular formula C23H15F2N3 B2615313 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-63-8

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2615313
CAS No.: 932325-63-8
M. Wt: 371.391
InChI Key: HZUXFNBHWPJENH-UHFFFAOYSA-N
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Description

8-Fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazoloquinoline core substituted with fluorine atoms at positions 8 and 3-(4-fluorophenyl), along with a 4-methylphenyl group at position 1. Its molecular formula is C₂₄H₁₇F₂N₃, with a molecular weight of 385.41 g/mol (estimated from analogues in –11). The fluorine substituents enhance lipophilicity and metabolic stability, while the methylphenyl group contributes to steric bulk and π-π stacking interactions in biological targets . Pyrazolo[4,3-c]quinolines are studied for diverse pharmacological activities, including anti-inflammatory () and γ-secretase inhibition ().

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXFNBHWPJENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring. This step often requires the use of strong acids or bases as catalysts.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent side reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: Researchers use the compound as a probe to study biological processes and molecular interactions, particularly those involving fluorinated aromatic compounds.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of kinases or other enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Physicochemical Properties

Key analogues differ in substituents at positions 1, 3, and 8, impacting molecular weight, lipophilicity (logP), and solubility (logSw):

Compound Name (ID) Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP logSw Key Reference
Target Compound 8-F, 3-(4-F-C₆H₄), 1-(4-Me-C₆H₄) C₂₄H₁₇F₂N₃ 385.41 ~6.5* ~-5.8*
8-Ethyl-1-(4-F-C₆H₄)-3-(4-Me-C₆H₄) (C350-0236) 8-Et, 3-(4-Me-C₆H₄), 1-(4-F-C₆H₄) C₂₅H₂₀FN₃ 381.45 6.58 -5.81
3-(4-Et-C₆H₄)-8-F-1-Ph (C350-0652) 8-F, 3-(4-Et-C₆H₄), 1-Ph C₂₄H₁₈FN₃ 367.42 6.16 -5.78
8-Ethoxy-3-(4-F-C₆H₄)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-F-C₆H₄) C₁₈H₁₄FN₃O 307.33 N/A N/A
3-Amino-4-(4-OH-C₆H₄)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-OH-C₆H₄) C₁₆H₁₂N₄O 276.29 N/A N/A

*Estimated from analogues in .

Key Observations :

  • Lipophilicity : Ethyl or methylphenyl groups (e.g., C350-0236) increase logP compared to smaller substituents like ethoxy ().
  • Solubility : High logP correlates with poor aqueous solubility (logSw < -5.7), limiting bioavailability .
  • Polar Groups: Introduction of amino (2i) or hydroxyl groups () improves solubility but reduces logP, balancing pharmacokinetic profiles.
Anti-Inflammatory Activity
  • Target Compound: No direct activity data, but analogues with 3-amino and 4-hydroxyphenyl groups (e.g., 2i) inhibit LPS-stimulated NO production with IC₅₀ = 0.12 µM, comparable to the control drug 1400W .
  • Mechanism: Inhibition of iNOS and COX-2 expression is critical (). Fluorine at position 8 may enhance membrane permeability, but methyl/ethyl groups (e.g., C350-0236) could reduce potency due to steric hindrance.
γ-Secretase Inhibition
  • ELND006/007 (): Pyrazolo[4,3-c]quinolines with sulfonyl and cyclopropyl groups show nanomolar potency against amyloid-β production. Fluorine at position 8 (as in the target compound) is conserved, suggesting its role in target binding.
Anticancer Potential
  • Pyrazolo[3,4-b]quinolines (): Derivatives with chloro, methoxy, or trifluoromethyl groups exhibit antiproliferative activity. For example, 6-(3,5-dimethoxyphenyl)-3-(4-F-C₆H₄)-1H-pyrazolo[3,4-b]pyridine (APcK110) inhibits Kit kinase .

Biological Activity

8-Fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article reviews its biological activity, focusing on recent findings from various studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological activities. The presence of fluorine atoms and methyl groups in specific positions enhances its pharmacological profile.

Anti-Inflammatory Effects

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory activities. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated significant inhibition of NO production, indicating its potential as an anti-inflammatory agent. The results suggested that the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibitory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production
2iNot specifiedInhibition of iNOS and COX-2 expression
2mNot specifiedInhibition of NO production

Anticancer Activity

The compound's anticancer potential has also been explored. Pyrazolo[4,3-c]quinolines have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can significantly enhance cytotoxicity while minimizing toxicity to normal cells .

Mechanistic Studies

Mechanistic studies have revealed that the biological effects of this compound are linked to its ability to modulate signaling pathways associated with inflammation and cancer progression. For instance, it has been shown to affect the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer cell survival .

Case Studies

  • In Vivo Studies : A recent study investigated the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives in animal models. The results indicated a reduction in inflammatory markers and improved clinical scores in treated animals compared to controls.
  • Cell Line Studies : Various cell line studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.

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